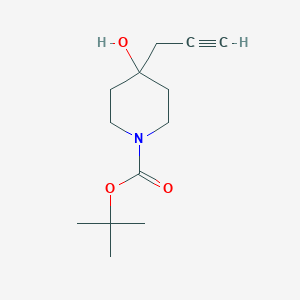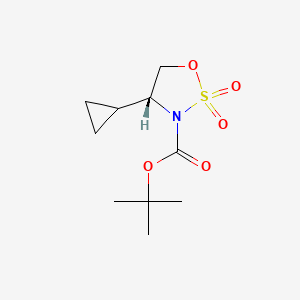
(R)-tert-Butyl 4-cyclopropyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-tert-Butyl 4-cyclopropyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide is a complex organic compound that belongs to the class of oxathiazolidines These compounds are characterized by a five-membered ring containing oxygen, sulfur, and nitrogen atoms The tert-butyl group and the cyclopropyl group add steric hindrance, which can influence the compound’s reactivity and stability
Métodos De Preparación
The synthesis of ®-tert-Butyl 4-cyclopropyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the oxathiazolidine ring: This can be achieved by reacting a suitable amine with a carbonyl compound in the presence of sulfur and oxygen sources.
Introduction of the tert-butyl group: This step often involves the use of tert-butyl chloroformate or tert-butyl alcohol in the presence of a base.
Cyclopropyl group addition: The cyclopropyl group can be introduced via cyclopropanation reactions, using reagents such as diazomethane or Simmons-Smith reagents.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Análisis De Reacciones Químicas
®-tert-Butyl 4-cyclopropyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the sulfur atom, leading to the formation of various derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
®-tert-Butyl 4-cyclopropyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of ®-tert-Butyl 4-cyclopropyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its binding affinity and the nature of the enzyme. The presence of the oxathiazolidine ring allows for interactions with active sites of enzymes, potentially leading to inhibition of enzyme activity. The tert-butyl and cyclopropyl groups can enhance binding specificity and stability.
Comparación Con Compuestos Similares
Similar compounds to ®-tert-Butyl 4-cyclopropyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide include other oxathiazolidines and related heterocycles. Some examples are:
- tert-Butyl 4-methyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide
- Cyclopropyl 4-ethyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide
- tert-Butyl 4-phenyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide
The uniqueness of ®-tert-Butyl 4-cyclopropyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide lies in its specific combination of substituents, which can influence its reactivity, stability, and binding properties. The presence of the cyclopropyl group, in particular, adds a level of steric hindrance that can affect its interactions with other molecules.
Propiedades
Fórmula molecular |
C10H17NO5S |
|---|---|
Peso molecular |
263.31 g/mol |
Nombre IUPAC |
tert-butyl (4R)-4-cyclopropyl-2,2-dioxooxathiazolidine-3-carboxylate |
InChI |
InChI=1S/C10H17NO5S/c1-10(2,3)16-9(12)11-8(7-4-5-7)6-15-17(11,13)14/h7-8H,4-6H2,1-3H3/t8-/m0/s1 |
Clave InChI |
IPCPWQJPVQDUKZ-QMMMGPOBSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1[C@@H](COS1(=O)=O)C2CC2 |
SMILES canónico |
CC(C)(C)OC(=O)N1C(COS1(=O)=O)C2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


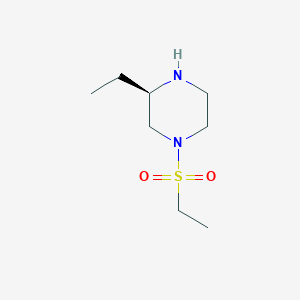
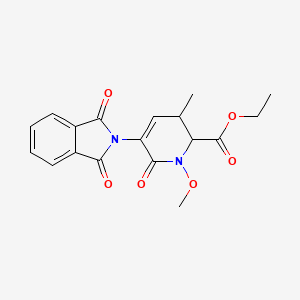
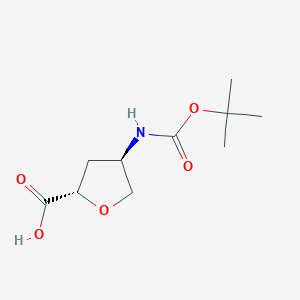
![6-Benzyl-2-thia-6-azaspiro[3.3]heptane 2,2-dioxide](/img/structure/B15220307.png)



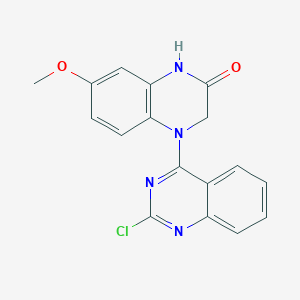
![(1r,2s,3r,5s)-3-(4-Amino-1h-imidazo[4,5-c]pyridin-1-yl)-5-methylcyclopentane-1,2-diol](/img/structure/B15220347.png)
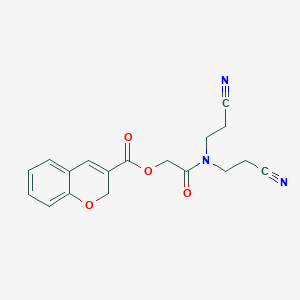
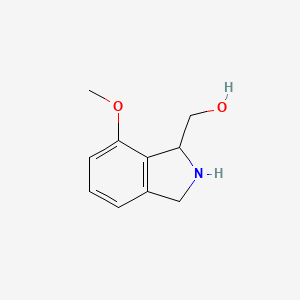
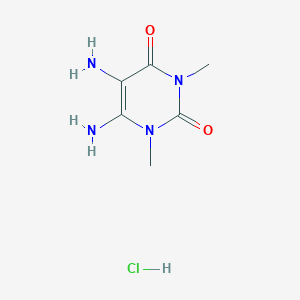
![(1'R,2R,3S,4'S,6S,8'R,10'Z,12'S,13'S,14'Z,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-4-methoxy-5-[(2S,4S,5S,6S)-4-methoxy-6-methyl-5-(methylamino)oxan-2-yl]oxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one](/img/structure/B15220380.png)
